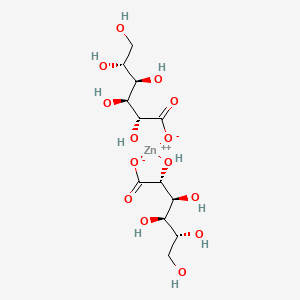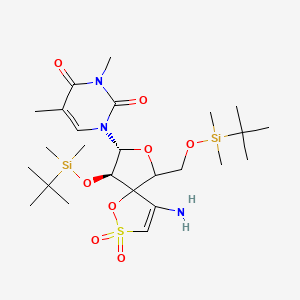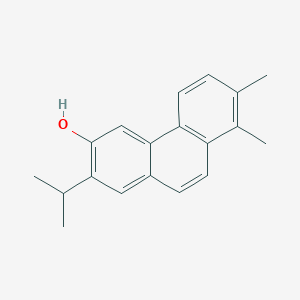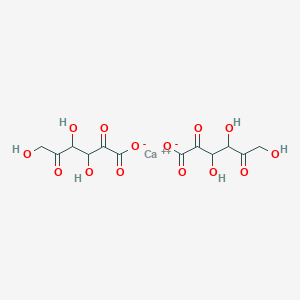
十二烷基二硫化物
描述
C24H50S2
. It is characterized by its long hydrocarbon chains and a central disulfide bond. This compound appears as a colorless to pale yellow liquid and is known for its distinctive sulfurous odor. It is primarily used in various industrial applications due to its unique chemical properties.科学研究应用
Didodecyl disulfide finds applications in several scientific fields due to its versatile chemical properties:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for the synthesis of surfactants and other specialty chemicals.
Biology: Studied for its potential role in biological systems, particularly in the context of redox biology and the modulation of thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic applications, including its use as a prodrug for delivering thiol-containing drugs.
Industry: Employed as a lubricant additive, corrosion inhibitor, and in the formulation of rubber and plastics to enhance their properties.
作用机制
Target of Action
Didodecyl disulfide is a chemical compound with the molecular formula C24H50S2
Mode of Action
It’s known that disulfides can form and break disulfide bonds, which play a crucial role in the structure and function of many proteins . .
Biochemical Pathways
Disulfides are known to be involved in various biochemical processes, including protein folding and stabilization . .
Result of Action
It’s known that disulfides can influence the structure and function of proteins . .
Action Environment
Factors such as temperature, pH, and presence of other chemicals can potentially influence its action . .
生化分析
Biochemical Properties
Didodecyl disulfide plays a significant role in biochemical reactions, particularly in redox reactions involving thiols and disulfides. It interacts with enzymes such as glutathione reductase, which catalyzes the reduction of disulfides to thiols. This interaction is crucial for maintaining the redox balance within cells. Didodecyl disulfide also interacts with proteins containing cysteine residues, forming disulfide bonds that stabilize protein structures .
Cellular Effects
Didodecyl disulfide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress by increasing the levels of reactive oxygen species (ROS), which can lead to the activation of signaling pathways such as the MAPK pathway. This compound also affects gene expression by modulating the activity of transcription factors like NF-κB. Additionally, didodecyl disulfide impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the pentose phosphate pathway .
Molecular Mechanism
The molecular mechanism of didodecyl disulfide involves its ability to form disulfide bonds with cysteine residues in proteins. This interaction can lead to the inhibition or activation of enzymes, depending on the specific protein involved. For example, didodecyl disulfide can inhibit the activity of thioredoxin reductase, an enzyme involved in maintaining the redox state of cells. This inhibition can result in increased oxidative stress and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of didodecyl disulfide can change over time due to its stability and degradation. Didodecyl disulfide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to didodecyl disulfide can lead to persistent oxidative stress and alterations in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of didodecyl disulfide vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and modulate cellular signaling pathways. At high doses, didodecyl disulfide can cause significant toxicity, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects .
Metabolic Pathways
Didodecyl disulfide is involved in several metabolic pathways, including the pentose phosphate pathway and glycolysis. It interacts with enzymes such as glucose-6-phosphate dehydrogenase, which plays a key role in the pentose phosphate pathway. This interaction can affect the levels of NADPH and other metabolites, influencing cellular redox balance and metabolic flux .
Transport and Distribution
Within cells, didodecyl disulfide is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, didodecyl disulfide can localize to specific compartments, such as the endoplasmic reticulum, where it can exert its effects on protein folding and stability .
Subcellular Localization
Didodecyl disulfide is primarily localized in the endoplasmic reticulum, where it interacts with protein disulfide isomerases to facilitate the formation and rearrangement of disulfide bonds in nascent proteins. This localization is crucial for its role in maintaining protein structure and function. Additionally, didodecyl disulfide can be found in other subcellular compartments, such as the mitochondria, where it may influence mitochondrial function and redox balance .
准备方法
Synthetic Routes and Reaction Conditions: Didodecyl disulfide can be synthesized through the oxidation of dodecyl mercaptan (dodecanethiol). The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base. The general reaction is as follows:
2RSH+Oxidizing Agent→RSSR+By-products
where RSH represents dodecyl mercaptan.
Industrial Production Methods: In industrial settings, the production of didodecyl disulfide often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products. The process typically operates at moderate temperatures and pressures to ensure safety and efficiency.
Types of Reactions:
Oxidation: Didodecyl disulfide can undergo further oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can be reduced back to dodecyl mercaptan using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The disulfide bond in didodecyl disulfide can be cleaved and substituted by nucleophiles, leading to the formation of various thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions often require catalysts or specific conditions to proceed efficiently.
Major Products:
Oxidation: Dodecyl sulfoxide, dodecyl sulfone.
Reduction: Dodecyl mercaptan.
Substitution: Various thiol derivatives depending on the nucleophile used.
相似化合物的比较
Didodecyl disulfide is part of a broader class of organosulfur compounds known as disulfides. Similar compounds include:
Dibutyl disulfide (C8H18S2): Shorter hydrocarbon chains, used as a flavoring agent and in the synthesis of other chemicals.
Dihexyl disulfide (C12H26S2): Intermediate chain length, used in similar applications as didodecyl disulfide but with different physical properties.
Dioctyl disulfide (C16H34S2): Longer hydrocarbon chains, used as a plasticizer and in the formulation of lubricants.
Uniqueness of Didodecyl Disulfide: The uniqueness of didodecyl disulfide lies in its balance of hydrophobicity and reactivity. Its long hydrocarbon chains provide significant hydrophobic character, making it suitable for applications in non-polar environments, while the disulfide bond offers versatile reactivity for chemical modifications.
属性
IUPAC Name |
1-(dodecyldisulfanyl)dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYUSSOCODCSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSSCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181971 | |
| Record name | Dilauryl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2757-37-1 | |
| Record name | Dilauryl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilauryl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DILAURYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5M2RO88M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-cyclohexenyl)ethyl]-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1215070.png)
![N-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1215073.png)
![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1215074.png)
![2-(3-METHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE](/img/structure/B1215075.png)





![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1215089.png)
![4-{[2-(Benzyloxy)benzyl]amino}phenol](/img/structure/B1215091.png)

![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1215093.png)
